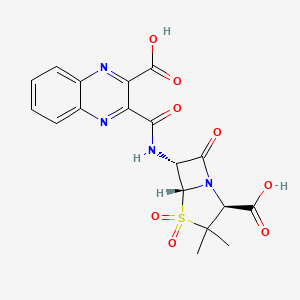
Quinacillin sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinacillin sulfone, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4O8S and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
Quinacillin sulfone exhibits significant antibacterial activity, particularly against penicillinase-producing strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Case Study: Inhibition of TEM-2 β-Lactamase
A study demonstrated that this compound effectively inhibits the TEM-2 β-lactamase enzyme, which is responsible for bacterial resistance to various β-lactam antibiotics. The effectiveness was compared with other inhibitors like clavulanic acid and sulbactam, showing promising results in restoring the efficacy of β-lactam antibiotics against resistant strains .
| Compound | Inhibition Effectiveness |
|---|---|
| Clavulanic Acid | Moderate |
| Sulbactam | Moderate |
| This compound | High |
Anti-inflammatory Applications
Recent research has explored the anti-inflammatory potential of this compound in treating conditions characterized by chronic inflammation. The compound has been investigated for its ability to modulate inflammatory pathways.
Research Findings
A patent application describes compositions containing this compound that can be used for treating inflammatory pain, particularly post-surgical pain. These compositions may include additional anti-inflammatory agents and can be formulated for topical or injectable use .
Pharmaceutical Formulations
This compound is also being studied for its role in pharmaceutical formulations aimed at improving the solubility and bioavailability of poorly soluble drugs.
Methodology
Research indicates that this compound can be utilized in the preparation of pharmaceutical suspensions that enhance the delivery of active pharmaceutical ingredients (APIs) with low solubility. This method ensures consistent drug content and stability over time .
Research on Drug Resistance
The compound's role in combating bacterial resistance is significant, particularly in understanding how β-lactamases function and how they can be inhibited.
Case Study: Kinetic Studies
Kinetic studies using this compound as a substrate have provided insights into the mechanisms of β-lactamase enzymes. These studies help elucidate how modifications to the quinacillin structure can enhance its effectiveness against resistant bacterial strains .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications beyond antibacterial activity, potentially extending to oncology.
Investigative Studies
Preliminary studies indicate that derivatives of quinacillin, including this compound, might exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. However, further investigation is needed to establish its efficacy and mechanism of action against specific cancer types .
Propriétés
Numéro CAS |
76788-82-4 |
|---|---|
Formule moléculaire |
C18H16N4O8S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[(3-carboxyquinoxaline-2-carbonyl)amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H16N4O8S/c1-18(2)12(17(27)28)22-14(24)11(15(22)31(18,29)30)21-13(23)9-10(16(25)26)20-8-6-4-3-5-7(8)19-9/h3-6,11-12,15H,1-2H3,(H,21,23)(H,25,26)(H,27,28)/t11-,12+,15-/m1/s1 |
Clé InChI |
VTNDHSZKSSVBGD-TYNCELHUSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1(=O)=O)C(C2=O)NC(=O)C3=NC4=CC=CC=C4N=C3C(=O)O)C(=O)O)C |
Synonymes |
quinacillin sulfone quinacillin sulphone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















